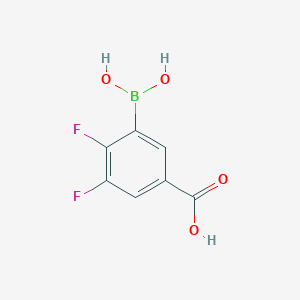

3-Borono-4,5-difluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Borono-4,5-difluorobenzoic acid (BDFB) is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential as a tool for the development of new drugs. BDFB has been shown to have a wide range of applications, from the synthesis of new compounds to the identification of new targets for drug development. In

科学的研究の応用

Organic Synthesis and Material Science

Photophysical Properties and Sensing Applications

The integration of boron difluoride compounds, such as 3-borono-4,5-difluorobenzoic acid derivatives, into polymeric materials like poly(lactic acid) (PLA) has led to the development of materials with exceptional optical properties. These materials exhibit unique room-temperature phosphorescence, making them highly sensitive oxygen sensors. This feature, alongside enhanced fluorescence quantum yields and temperature-sensitive delayed fluorescence, positions these materials as promising candidates for multifunctional molecular probes and sensors (Guoqing Zhang et al., 2007).

Enhanced Luminescence in Polymer Conjugates

Further research into the role of boron in difluoroboron β-diketonate-polymer conjugates has revealed their significant impact on solid-state luminescent properties. These properties are critical for applications in multiphoton microscopy, cell biology, and tumor hypoxia imaging. Comparative studies with boron-free model systems have demonstrated that boronation significantly affects polymerization kinetics and the photophysical characteristics of the resulting materials, highlighting the pivotal role of boron in these advanced polymeric materials (Guoqing Zhang et al., 2009).

Fluoride Ion Detection in Environmental and Biological Systems

Boric acid-functional lanthanide metal-organic frameworks (LMOFs), prepared using boronic acids, have shown remarkable dual-fluorescence emission. This property enhances the selectivity of LMOFs for detecting fluoride ions (F- ions), a capability that is of great interest for environmental monitoring and healthcare applications. The unique electron-deficient nature of boric acid within these frameworks leads to efficient dual emission, facilitating ratiometric fluorescent detection of F- ions with high selectivity and a low detection limit (Zhong-Rui Yang et al., 2017).

作用機序

Target of Action

5-Carboxy-2,3-difluorophenylboronic acid, also known as 3-Borono-4,5-difluorobenzoic acid, is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .

Mode of Action

The compound acts as a nucleophile in the Suzuki–Miyaura coupling reaction . It undergoes transmetalation, a process where it transfers its boron atom to palladium, forming a new palladium-carbon bond . This is followed by reductive elimination, which forms the final product and regenerates the palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway in which this compound is involved . This reaction is widely used in organic synthesis to create biaryl compounds . The compound can also be involved in other transformations, including oxidations, aminations, halogenations, and various types of C–C bond formations .

Pharmacokinetics

It’s worth noting that organoboron compounds like this one are generally stable and readily prepared .

Result of Action

The result of the compound’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of complex organic molecules from simpler precursors . The compound can also contribute to the synthesis of various functional groups .

Action Environment

The action of 5-Carboxy-2,3-difluorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The reaction is also typically performed in an organic solvent . The stability of the compound can be affected by exposure to air and moisture .

特性

IUPAC Name |

3-borono-4,5-difluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O4/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIWMNPBZLPGJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)C(=O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

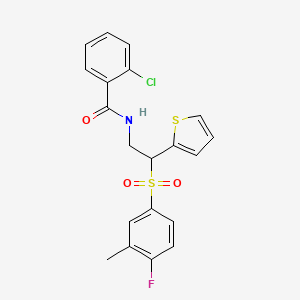

![Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2739670.png)

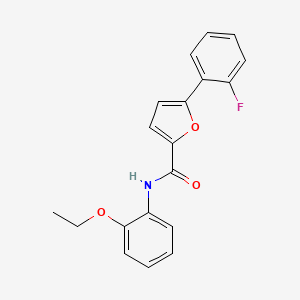

![3-((4-(3-chlorophenyl)-5-(cyclopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2739673.png)

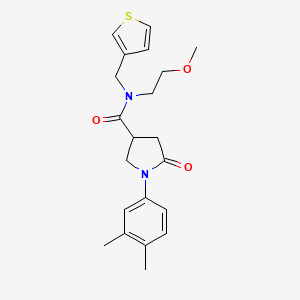

![N-(2-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2739675.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2739676.png)

![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2739680.png)